6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of appropriate hydrazine derivatives with triazine precursors under controlled conditions. Specific details on the reaction conditions and catalysts used are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety. The exact methods would depend on the intended application and required purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pH, and solvent choice are critical for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different triazine derivatives, while reduction could lead to amine or hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a useful tool for probing biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action for 6-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(TRIFLUOROMETHYL)QUINOXALINE
Uniqueness
Compared to similar compounds, 6-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C24H21ClN8O2 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-N-[(E)-(2-chlorophenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21ClN8O2/c1-15-7-8-19(13-16(15)2)28-23-29-22(27-18-9-11-20(12-10-18)33(34)35)30-24(31-23)32-26-14-17-5-3-4-6-21(17)25/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14+ |
InChI Key |
IZNULDOHPMZYDG-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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